molecular formula C9H6Cl2N2S B1420859 5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole CAS No. 90418-16-9

5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole

Cat. No. B1420859
CAS RN: 90418-16-9
M. Wt: 245.13 g/mol
InChI Key: ZTHYORRNWREZMC-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole is a derivative of the thiadiazole group . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry due to its mesoionic character, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Antimicrobial Agents

The synthesis of formazans from Mannich base derivatives of thiadiazoles, including compounds structurally related to 5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole, has shown moderate activity against pathogenic bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antifungal and Antibacterial Agents

New thiadiazoles have been synthesized and evaluated for their antifungal and antibacterial activities against a variety of microorganisms, including Aspergillus niger, Bacilus subtilis, and Staphylococcus aureus, showcasing their potential as bioactive compounds (Shukla & Srivastava, 2008).

Synthesis and Biological Evaluation

Biological Activities of Benzofuran Derivatives

The synthesis of benzofuran derivatives incorporating thiadiazole moieties has been explored, with evaluations of their antibacterial and antifungal activities, indicating the potential for pharmaceutical applications (Sangapure & Basawaraj, 2004).

Fungicidal Activity

Compounds structurally similar to 5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole have demonstrated significant fungicidal activity against rice sheath blight, a major disease affecting rice in China, suggesting their use in agricultural applications (Chen, Li, & Han, 2000).

Novel Synthesis Methods

Microwave-Assisted Synthesis

Rapid synthesis techniques, such as microwave-assisted synthesis, have been applied to produce triazolo[3,4-b][1,3,4]thiadiazoles, showcasing the efficiency and convenience of modern synthetic methods in producing these compounds (Raval, Patel, Patel, & Desai, 2010).

Synthesis of Indolium-2-thiolates

Innovative methods have been explored for the synthesis of indolium-2-thiolates via base-induced transformation of thiadiazoles, indicating a novel approach to constructing complex heterocyclic compounds (Androsov, 2008).

Future Directions

Thiadiazole derivatives, including 5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole, have shown significant therapeutic potential . They have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, there is considerable interest in further exploring and developing these compounds for various therapeutic applications.

properties

IUPAC Name

5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHYORRNWREZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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